Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate
Description
Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate is a carbamate derivative featuring a pyrrolidine ring substituted with two methyl groups at the 5,5 positions and a tert-butyl carbamate group attached via a methylene linker at the 3-position. Its molecular formula is C₁₁H₂₂N₂O₂, with a SMILES representation of CC1(CC(CN1)NC(=O)OC(C)(C)C)C . The compound’s structure combines the conformational rigidity of the pyrrolidine ring with the steric bulk of the tert-butyl group, making it a valuable intermediate in medicinal chemistry, particularly for modulating pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-7-9-6-12(4,5)14-8-9/h9,14H,6-8H2,1-5H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXKVPRHLCJVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)CNC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction is carried out under mild conditions, often in the presence of a base such as sodium azide, and involves the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to yield the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Table 1: Key Structural Attributes of Selected Carbamates
Analysis of Substituent Effects
Pyrrolidine vs. Cyclohexane/Cyclopentane Rings
- Pyrrolidine (Target Compound): The five-membered pyrrolidine ring imposes conformational rigidity, which can enhance binding affinity to biological targets.
- Cyclohexane (): The six-membered cyclohexane ring offers greater flexibility, allowing adaptive binding in drug-receptor interactions. The 4-methoxy group introduces polarity, balancing lipophilicity and aqueous solubility .
- The 3-hydroxy group enables hydrogen bonding, critical for target engagement in hydrophilic environments .
Functional Group Impact
- This makes the compound suitable for central nervous system-targeted therapies .
- Methoxy and Amino Groups (): The 4-methoxy group improves solubility in polar solvents, while the amino group provides a handle for further functionalization (e.g., coupling with electrophiles like pyrimidines in kinase inhibitors) .
- Hydroxy Group (): The 3-hydroxy substituent introduces hydrogen-bonding capability, critical for interactions with enzymatic active sites. Stereospecificity (1S,3S configuration) may influence chiral recognition in biological systems .
Biological Activity
Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Synthesis Methods:
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5,5-dimethylpyrrolidine. The reaction is conducted in the presence of bases such as sodium hydride or potassium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Chemical Structure:
The molecular formula for this compound is , with a molecular weight of approximately 228.33 g/mol. Its structure includes a tert-butyl group and a pyrrolidine moiety, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activities and inhibition of various biochemical pathways.
3.1 Pharmacological Applications
This compound has been explored for various pharmacological applications:
- Drug Development : It serves as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.
- Enzyme Inhibition : The compound has shown potential in modulating enzyme activities, which could be beneficial in treating diseases such as cancer and neurological disorders .
3.2 Case Studies
Several studies have highlighted the biological implications of this compound:
4. Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. For instance:
- Enhanced Derivatives : Modifications to the pyrrolidine ring have led to compounds with improved binding affinity to target enzymes .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound, showing promising results in reducing tumor growth and improving neurological function .
5. Conclusion
This compound represents a valuable compound in medicinal chemistry with diverse applications in drug development and enzyme modulation. Ongoing research aims to elucidate its full potential and optimize its use in therapeutic settings.
Q & A
Basic Research Question
- Acidic Conditions : Use HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane to cleave the Boc group.
- Microwave-Assisted Deprotection : Accelerates reaction times while minimizing side reactions.
- Monitoring : Track deprotection via TLC or in situ IR spectroscopy .
What role does this compound play in medicinal chemistry research?
Advanced Research Question
- Intermediate in Drug Discovery : Serves as a building block for protease inhibitors or kinase-targeted therapies due to its rigid pyrrolidine scaffold.
- Prodrug Design : The Boc group enhances solubility and stability for in vivo studies.
- Case Study : Analogous compounds (e.g., tert-butyl N-[(4-chlorophenethyl)carbamate) have been used in preclinical cancer research .
How can conflicting crystallographic data be resolved when analyzing tert-butyl carbamate derivatives?
Advanced Research Question
- Data Validation : Cross-check using multiple refinement algorithms (e.g., SHELXL vs. Olex2).
- Twinned Data Analysis : Apply SHELXD for structure solution in cases of crystal twinning.
- Supplementary Techniques : Pair SCXRD with powder XRD or solid-state NMR to resolve ambiguities .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Basic Research Question
- Purification at Scale : Replace column chromatography with recrystallization or distillation.
- Byproduct Management : Optimize stoichiometry to minimize side products (e.g., di-Boc derivatives).
- Safety : Implement inert atmosphere protocols due to pyrophoric reagents (e.g., NaH) in large-scale reactions .
How does the 5,5-dimethyl substitution on the pyrrolidine ring affect biological activity?
Advanced Research Question
- Conformational Restriction : The dimethyl groups lock the pyrrolidine into a specific conformation, enhancing target binding selectivity.
- Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes.
- Case Study : Similar substitutions in piperidine derivatives have improved pharmacokinetic profiles in CNS drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
